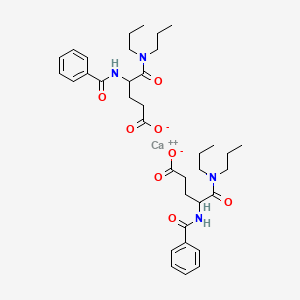
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is a complex organic compound that features a calcium ion coordinated to two molecules of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) typically involves the following steps:
Preparation of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid: This intermediate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 5-(dipropylamino)-5-oxovaleric acid in the presence of a base such as triethylamine.
Coordination with Calcium Ion: The prepared 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid is then reacted with a calcium salt, such as calcium chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature to allow the coordination of the calcium ion with the ligand.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino and dipropylamino groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
科学研究应用
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in calcium signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating calcium-related disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium ion concentrations within cells, affecting various cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity.
相似化合物的比较
Similar Compounds
Calcium carbonate (CaCO3): Commonly used as a dietary supplement and in industrial applications.
Calcium chloride (CaCl2): Used in de-icing, as a drying agent, and in medicine.
Calcium gluconate (C12H22CaO14): Used in medicine to treat calcium deficiencies.
Uniqueness
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to other calcium compounds. Its dual ligand coordination provides unique properties that can be exploited in various scientific and industrial applications.
属性
CAS 编号 |
85068-56-0 |
|---|---|
分子式 |
C18H26CaN2O4 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
calcium;4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H26N2O4.Ca/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChI 键 |
JQWATAOZXRITTQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Ca+2] |
规范 SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Ca] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)
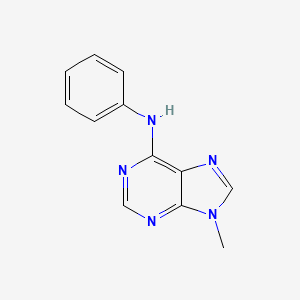
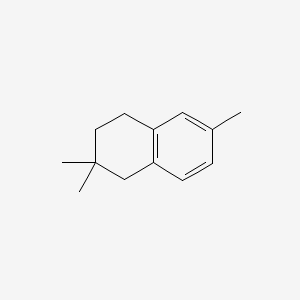
![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)
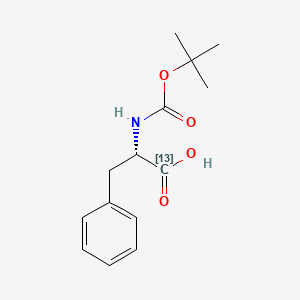

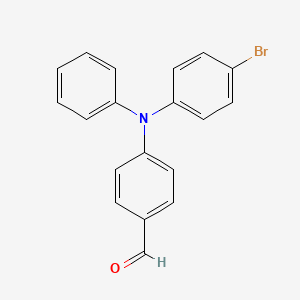
![6-Chloro-3-(chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3331596.png)
![tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B3331603.png)
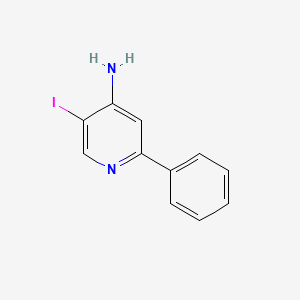
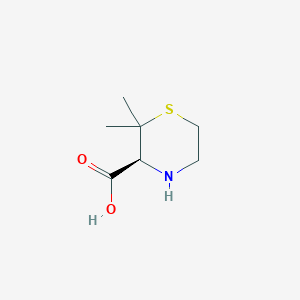


![3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride](/img/structure/B3331635.png)
